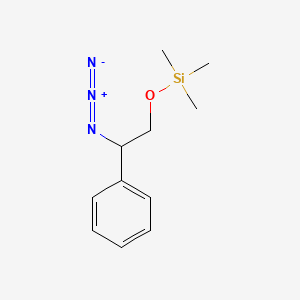
Silane, (2-azido-2-phenylethoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2-azido-2-phenylethoxy)trimethyl-, is an organosilicon compound that features a trimethylsilyl group attached to a 2-azido-2-phenylethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-azido-2-phenylethoxy)trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium azide in the presence of a solvent such as diethylene glycol dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (2-azido-2-phenylethoxy)trimethyl-, undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of silicon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized silicon compounds.
Applications De Recherche Scientifique
Silane, (2-azido-2-phenylethoxy)trimethyl-, has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing azido groups into organic molecules, facilitating the synthesis of complex organic compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Utilized in the development of bioconjugates and drug delivery systems due to its ability to form stable linkages with biomolecules.
Mécanisme D'action
The mechanism of action of Silane, (2-azido-2-phenylethoxy)trimethyl-, involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and materials synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azidotrimethylsilane: Similar in structure but lacks the phenylethoxy moiety.
Trimethylsilane: Contains a trimethylsilyl group but lacks the azido and phenylethoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group attached to a trimethoxysilyl group but lacks the azido functionality.
Uniqueness
Silane, (2-azido-2-phenylethoxy)trimethyl-, is unique due to the presence of both the azido and phenylethoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis, materials science, and bioconjugation, making it a valuable compound in various research and industrial fields .
Propriétés
| 105256-36-8 | |
Formule moléculaire |
C11H17N3OSi |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
(2-azido-2-phenylethoxy)-trimethylsilane |
InChI |
InChI=1S/C11H17N3OSi/c1-16(2,3)15-9-11(13-14-12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
ASHOGMSZNMABLD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC(C1=CC=CC=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)




![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
